2-(2-Nitrophenyl)propan-1-ol
Overview
Description
2-(2-Nitrophenyl)propan-1-ol is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is a light yellow to brown clear liquid at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Nitrophenyl)propan-1-ol can be synthesized through several methods. One common method involves the nitration of 2-phenylpropan-1-ol. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the reduction of 2-(2-nitrophenyl)propan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenyl)propan-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products
Oxidation: 2-(2-Nitrophenyl)propan-1-one.
Reduction: 2-(2-Aminophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(2-Nitrophenyl)propan-1-ol is used in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)propan-1-ol involves its photolabile properties. Upon exposure to UV light, the compound undergoes a photochemical reaction that cleaves the nitro group, releasing the protected molecule . This property is particularly useful in SPPS, where it allows for the precise control of peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(2-Nitrophenyl)ethanol: Similar structure but with a shorter carbon chain.
2-(2-Nitrophenyl)propan-2-ol: Similar structure but with the hydroxyl group on the second carbon.
2-(4-Nitrophenyl)propan-1-ol: Similar structure but with the nitro group on the para position.
Uniqueness
2-(2-Nitrophenyl)propan-1-ol is unique due to its specific photolabile properties, making it particularly useful in SPPS and other applications requiring controlled release of molecules . Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-(2-nitrophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7(6-11)8-4-2-3-5-9(8)10(12)13/h2-5,7,11H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVPZPJJPWVVIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464325 | |
Record name | 2-(2-nitrophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64987-77-5 | |
Record name | 2-(2-nitrophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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